molecular formula C21H17N3O4S B11670352 4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl furan-2-carboxylate

4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl furan-2-carboxylate

Cat. No.: B11670352
M. Wt: 407.4 g/mol
InChI Key: XJHCNHIIMZFBRU-LPYMAVHISA-N
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Description

4-[(E)-[2-(1,3-Benzothiazol-2-yl)hydrazin-1-ylidene]methyl]-2-ethoxyphenyl furan-2-carboxylate is a complex organic compound that features a benzothiazole moiety, a hydrazone linkage, and a furan carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]methyl]-2-ethoxyphenyl furan-2-carboxylate typically involves the condensation of 2-(1,3-benzothiazol-2-yl)hydrazine with an appropriate aldehyde or ketone, followed by esterification with furan-2-carboxylic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]methyl]-2-ethoxyphenyl furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-[(E)-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]methyl]-2-ethoxyphenyl furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]methyl]-2-ethoxyphenyl furan-2-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazone linkage can form stable complexes with metal ions, which may contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(E)-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]methyl]-2-ethoxyphenyl furan-2-carboxylate apart is the combination of these three functional groups in a single molecule, which imparts unique chemical and biological properties. This makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

[4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-ethoxyphenyl] furan-2-carboxylate

InChI

InChI=1S/C21H17N3O4S/c1-2-26-18-12-14(9-10-16(18)28-20(25)17-7-5-11-27-17)13-22-24-21-23-15-6-3-4-8-19(15)29-21/h3-13H,2H2,1H3,(H,23,24)/b22-13+

InChI Key

XJHCNHIIMZFBRU-LPYMAVHISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CO4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CO4

Origin of Product

United States

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